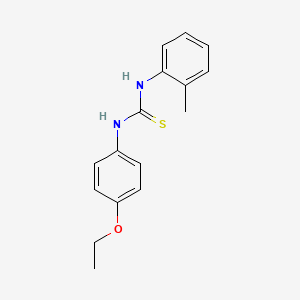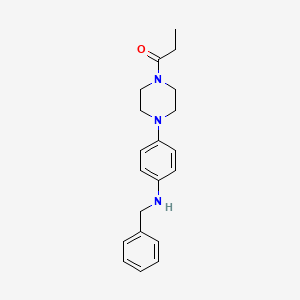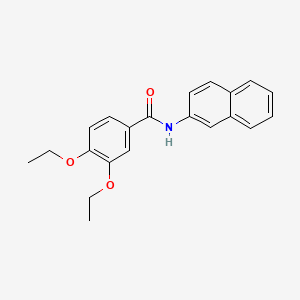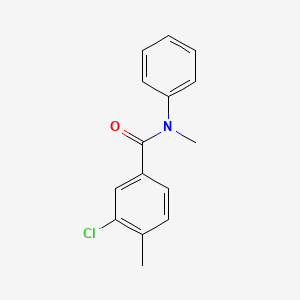
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. EMPTU belongs to the family of thiourea derivatives, which are known for their diverse biological and chemical properties. In
科学研究应用
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science. In medicine, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In agriculture, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been investigated as a potential herbicide and fungicide. In materials science, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
作用机制
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the replication of various viruses, including HIV and influenza. In animal studies, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has several advantages for use in lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful handling and disposal of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea are necessary to ensure the safety of researchers and the environment.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea, including the development of more efficient synthesis methods, the identification of novel biological targets and mechanisms of action, and the evaluation of its potential clinical applications. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea and its derivatives could also be used as building blocks for the synthesis of novel materials with unique properties. Further studies are needed to fully explore the potential of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea in various scientific fields.
合成方法
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea can be synthesized by reacting 2-methylphenyl isothiocyanate and 4-ethoxyaniline in the presence of a suitable catalyst, such as triethylamine or sodium hydroxide. The reaction typically takes place in a solvent, such as ethanol or methanol, at room temperature or under reflux conditions. The resulting product can be purified by recrystallization or column chromatography.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-19-14-10-8-13(9-11-14)17-16(20)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAFAABUXXMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)

![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
